molecular formula C13H12ClNO2S B11845951 Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate

Cat. No.: B11845951
M. Wt: 281.76 g/mol
InChI Key: BPZXFXBWHMEMIO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science . This particular compound is known for its potential therapeutic properties and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction that produces aminothiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-5-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-5-chloro-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate is unique due to the presence of both chloro and phenyl groups, which enhance its reactivity and potential therapeutic properties. The chloro group increases its electrophilicity, making it more reactive in substitution reactions, while the phenyl group contributes to its stability and biological activity .

Biological Activity

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate is a heterocyclic compound from the thiophene family, notable for its diverse biological activities. This article explores its potential applications in various therapeutic areas, including antimicrobial and anticancer activities, supported by detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Ethyl ester group
  • Amino group
  • Chloro substituent on the thiophene ring

This configuration contributes to its chemical reactivity and biological interactions. The molecular formula is C12H12ClNO2S\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}_2\text{S} with a molar mass of approximately 281.76 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The presence of the amino group facilitates interactions with bacterial cell membranes, potentially disrupting their integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as a kinase inhibitor, modulating pathways involved in apoptosis and cell proliferation. The unique structural features allow it to interact with biological macromolecules, influencing cell signaling pathways critical for cancer progression .

Case Study: In Vitro Anticancer Activity

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, when tested against human breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Proteins : The amino group can form hydrogen bonds with various biological targets, while the thiophene ring allows for π–π stacking interactions with aromatic residues in proteins.
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced cell proliferation and enhanced apoptosis .
  • Metal Complexation : It has been observed that the compound can form stable complexes with metal ions, which may enhance its biological activity through synergistic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar thiophene derivatives is essential:

Compound NameStructure FeaturesBiological Activity
Compound AContains nitrogen heterocyclesAntimicrobial
Compound BLacks chloro substituentLower anticancer activity
This compoundAmino group and chloro substituentAntimicrobial and anticancer

This table illustrates how this compound stands out due to its specific structural components that enhance its therapeutic potential.

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)10-9(11(14)18-12(10)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3

InChI Key

BPZXFXBWHMEMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)N

Origin of Product

United States

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